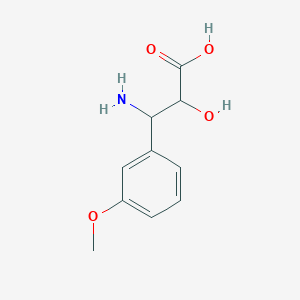

(2R,3R)-3-Amino-2-hydroxy-3-(3-methoxy-phenyl)-propionicacid

Description

(2R,3R)-3-Amino-2-hydroxy-3-(3-methoxy-phenyl)-propionic acid is a chiral β-amino acid derivative featuring a 3-methoxyphenyl substituent and hydroxyl group at the C2 position. Its stereochemistry (2R,3R) distinguishes it from other stereoisomers and analogs, influencing its physicochemical and biological properties. Structurally, it is a phenylalanine analog with a methoxy group at the meta position of the aromatic ring and a hydroxyl group on the α-carbon . This compound has applications in peptide synthesis, as evidenced by its FMOC- and Boc-protected derivatives used in solid-phase methodologies .

Properties

IUPAC Name |

3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-7-4-2-3-6(5-7)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTHUARFCCZYSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Approach

A general approach to synthesizing amino acids and their derivatives involves the use of chiral auxiliaries or asymmetric catalysis to establish the correct stereochemistry. For (2R,3R)-3-Amino-2-hydroxy-3-(3-methoxy-phenyl)-propionic acid , a potential pathway could involve:

Specific Techniques

- Asymmetric Hydrogenation: This method can be used to establish the stereochemistry at the 2 and 3 positions. Catalysts like ruthenium or rhodium complexes with chiral ligands are effective.

- Chiral Resolution: If a racemic mixture is obtained, resolution using chiral acids like tartaric acid can be employed to isolate the desired enantiomer.

Data and Findings

Chemical Reactions Analysis

Amino Group Protection

The primary amine undergoes protection reactions to prevent unwanted side reactions during synthesis. A common method involves tert-butoxycarbonyl (Boc) protection:

-

Reagents : Boc anhydride (Boc₂O) in the presence of a base (e.g., NaOH, KOH) .

-

Conditions : Carried out in polar aprotic solvents (e.g., THF, DMF) at 0–25°C.

-

Outcome : Forms Boc-(2R,3R)-3-amino-2-hydroxy-3-(3-methoxy-phenyl)propionic acid, enhancing stability during peptide synthesis .

-

Deprotection : Achieved via acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) .

Hydroxyl Group Protection

The β-hydroxyl group is protected using benzylation:

-

Reagents : Benzyl chloride (BnCl) with sodium hydride (NaH) as a base .

-

Conditions : Conducted in alcohols (e.g., methanol) or ketones (e.g., acetone) at 0–35°C .

-

Outcome : Forms a benzyl ether, preventing oxidation or nucleophilic attacks during subsequent reactions.

Condensation and Peptide Bond Formation

The carboxylic acid group participates in peptide coupling:

-

Activation : Carboxylic acid is activated using reagents like EDCl/HOBt or DCC/DMAP.

-

Reaction : Forms amide bonds with amino groups of other amino acids or peptide chains.

-

Applications : Used to synthesize bioactive peptides with enhanced stability and specificity in neurological drug candidates .

Esterification

The carboxylic acid is converted to esters for intermediate stability:

-

Reagents : Alcohols (e.g., ethanol, methanol) under acidic (H₂SO₄) or basic conditions .

-

Example : Ethyl ester formation improves solubility in organic solvents during synthesis .

Hydrolysis

Esters are hydrolyzed back to carboxylic acids:

-

Reagents : Aqueous bases (e.g., NaOH, LiOH) or acids (e.g., HCl) .

-

Conditions : Room temperature to 35°C in alcoholic or aqueous solvents .

Functional Group Reactivity Table

Stability and Handling

Scientific Research Applications

The compound (2R,3R)-3-Amino-2-hydroxy-3-(3-methoxyphenyl)propionic acid, a derivative of phenylalanine, is an amino acid analog with several research applications . It is also known as (2R,3R)-3-Amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid .

Applications

(2R,3R)-3-Amino-2-hydroxy-3-(3-methoxyphenyl)propionic acid is widely utilized in research, including:

- Pharmaceutical Development This compound is a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders, enhancing drug efficacy and specificity .

- Neuroscience Research It is used in studies related to neurotransmitter modulation, providing insights into brain function and potential treatments for conditions like depression and anxiety . Its structural properties make it valuable in studying neurotransmitter interactions, aiding in developing treatments for neurological disorders .

- Biochemical Assays The compound is valuable in developing assays to measure enzyme activity, helping researchers understand metabolic pathways and enzyme kinetics .

- Material Science It can be incorporated into polymer matrices to create bioactive materials, which are beneficial in drug delivery systems and tissue engineering applications . It can also be incorporated into polymer matrices for creating advanced materials with tailored properties for applications in sensors and drug delivery systems .

- Food Industry This compound has potential applications as a flavor enhancer or additive, improving the sensory properties of food products while maintaining safety and regulatory compliance .

Its derivative, Fmoc-(2R,3R)-3-amino-2-hydroxy-3-(3-methoxyphenyl)propionic acid, is utilized in:

- Peptide Synthesis This compound serves as a protecting group in the synthesis of peptides, allowing for the selective modification of amino acids without affecting others. This is crucial in developing complex peptides for pharmaceuticals .

- Drug Development It plays a significant role in the design of new drug candidates, particularly in creating peptide-based therapeutics that can target specific biological pathways .

- Bioconjugation The compound can be used in bioconjugation techniques, linking biomolecules to enhance drug delivery systems, which is vital in targeted therapy applications .

Mechanism of Action

The mechanism by which (2R,3R)-3-Amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may participate in metabolic pathways related to amino acid synthesis and degradation.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 3-methoxy group in the target compound enhances lipophilicity compared to fluorine (polar) or pyridine (hydrogen-bonding capable) .

- Stereochemistry : Inversion at C2/C3 (e.g., 2S,3S in ) alters molecular recognition in biological systems.

- Backbone Modifications: Cytosporone derivatives (e.g., compound 83 ) feature extended diacid chains, reducing similarity to β-amino acids.

Biological Activity

(2R,3R)-3-Amino-2-hydroxy-3-(3-methoxy-phenyl)-propionic acid, commonly referred to as a derivative of phenylalanine, has garnered attention in various fields of research due to its significant biological activities. This compound is primarily explored for its applications in pharmaceutical development , neuroscience , and biochemical assays . Below is a detailed examination of its biological activity, supported by tables and relevant research findings.

- Molecular Formula : C15H21NO6

- Molecular Weight : 311.33034 g/mol

- CAS Number : 1217672-32-6

1. Pharmaceutical Development

This compound serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its ability to enhance drug efficacy and specificity makes it valuable in developing treatments for conditions such as depression and anxiety .

2. Neuroscience Research

(2R,3R)-3-Amino-2-hydroxy-3-(3-methoxy-phenyl)-propionic acid is utilized in studies related to neurotransmitter modulation. It provides insights into brain function and potential therapeutic strategies for various neurological conditions .

3. Biochemical Assays

The compound is instrumental in developing assays to measure enzyme activity, aiding researchers in understanding metabolic pathways and enzyme kinetics. This application is crucial for advancing biochemical research and therapeutic development .

4. Material Science

In material science, this compound can be incorporated into polymer matrices to create bioactive materials beneficial for drug delivery systems and tissue engineering applications .

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of (2R,3R)-3-Amino-2-hydroxy-3-(3-methoxy-phenyl)-propionic acid on glutamate receptors, which play a critical role in synaptic transmission and plasticity. The findings indicated that this compound enhances the binding affinity to specific receptor subtypes, potentially leading to improved cognitive functions in models of neurodegeneration.

Case Study 2: Enzyme Activity Assay

Research focused on the compound's role in enzyme kinetics revealed that it acts as an effective inhibitor of certain metabolic enzymes. This inhibition was quantitatively assessed using Michaelis-Menten kinetics, demonstrating a significant reduction in enzyme activity at varying concentrations of the compound.

Data Table: Summary of Biological Activities

| Activity | Details |

|---|---|

| Pharmaceutical Applications | Key intermediate for neurological drugs |

| Neuroscience Studies | Modulates neurotransmitter activity |

| Biochemical Assays | Measures enzyme activity; aids in metabolic pathway studies |

| Material Science | Used in bioactive materials for drug delivery |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.